molecular formula C15H21NO6 B14509014 3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid CAS No. 63263-43-4

3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid

Cat. No.: B14509014
CAS No.: 63263-43-4
M. Wt: 311.33 g/mol
InChI Key: XYYWTVSVECYWSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid typically involves the reaction of 3,4-dimethoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with butanoic acid under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable.

Properties

CAS No.

63263-43-4

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

3-(N-ethoxycarbonyl-3,4-dimethoxyanilino)butanoic acid

InChI

InChI=1S/C15H21NO6/c1-5-22-15(19)16(10(2)8-14(17)18)11-6-7-12(20-3)13(9-11)21-4/h6-7,9-10H,5,8H2,1-4H3,(H,17,18)

InChI Key

XYYWTVSVECYWSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC(=C(C=C1)OC)OC)C(C)CC(=O)O

Origin of Product

United States

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